![molecular formula C21H20N2O5 B2932373 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365419-03-8](/img/structure/B2932373.png)

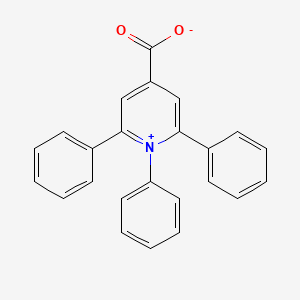

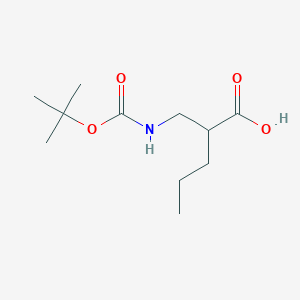

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C21H21NO6 and a molecular weight of 383.39 . The InChI key is RULINAWEYRMHHQ-SFHVURJKSA-N .Aplicaciones Científicas De Investigación

Protective Group for Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the chemical structure of interest, is used as a protective group for hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. It offers compatibility with various acid- and base-labile protecting groups and can be removed under mild conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

The molecule has been utilized in the synthesis of thiazole derivatives, demonstrating its versatility in organic synthesis. This application highlights its potential in creating biologically active compounds and exploring new chemical spaces (Le & Goodnow, 2004).

Solid-Phase Peptide Synthesis

The Fmoc group, closely related to the compound , is also instrumental in the synthesis of peptides with difficult sequences. Its reversible protection of the amide bond facilitates the solid-phase synthesis of peptides, showcasing its critical role in modern peptide synthesis methodologies (Johnson et al., 1993).

Triazole-based Scaffolds

Research has explored the use of related compounds in the development of triazole-based scaffolds for the preparation of peptidomimetics or biologically active compounds. This application is pivotal in medicinal chemistry, offering a pathway to novel drug discovery and development (Ferrini et al., 2015).

Synthesis of N-alkylhydroxamic Acids

The chemical framework of interest has been applied in the efficient synthesis of N-alkylhydroxamic acids, indicating its utility in the production of diverse and structurally complex molecules. Such acids have implications in various fields, including medicinal chemistry and materials science (Mellor & Chan, 1997).

Mecanismo De Acción

Mode of Action

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group . Fmoc groups are commonly used in peptide synthesis as a protective group for the amino group . The presence of this group suggests that EN300-6737847 may interact with proteins or peptides in the body .

Pharmacokinetics

The presence of the fmoc group may influence the compound’s solubility and stability, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of EN300-6737847’s action are currently unknown. Given the presence of the Fmoc group, it is possible that the compound could interfere with protein or peptide function, but this is purely speculative at this point .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The Fmoc group is known to be stable under a variety of conditions, suggesting that EN300-6737847 may also exhibit good stability .

Propiedades

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAHHXOIUMJEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)

![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)